molecular formula C9H14O3 B13172653 2-(3-Cyclopropyloxolan-3-yl)acetic acid

2-(3-Cyclopropyloxolan-3-yl)acetic acid

Cat. No.: B13172653
M. Wt: 170.21 g/mol
InChI Key: JFYFMQYTKVIXCV-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyloxolan-3-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxolane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with dihydrofuran in the presence of an acid catalyst to form the oxolane ring. This intermediate is then subjected to further reactions to introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-(3-Cyclopropyloxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring provide a unique structural framework that can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the oxolane ring.

    Oxolane-3-acetic acid: Contains the oxolane ring but lacks the cyclopropyl group.

    Cyclopropyloxolane: Contains both the cyclopropyl group and oxolane ring but lacks the acetic acid moiety.

Uniqueness

2-(3-Cyclopropyloxolan-3-yl)acetic acid is unique due to the combination of the cyclopropyl group, oxolane ring, and acetic acid moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-cyclopropyloxolan-3-yl)acetic acid

InChI

InChI=1S/C9H14O3/c10-8(11)5-9(7-1-2-7)3-4-12-6-9/h7H,1-6H2,(H,10,11)

InChI Key

JFYFMQYTKVIXCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)CC(=O)O

Origin of Product

United States

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